molecular formula C11H22N4O2 B7896832 D-azidovaline CHA salt

D-azidovaline CHA salt

Cat. No.: B7896832
M. Wt: 242.32 g/mol
InChI Key: YMXXCNHHCIMTCV-FZSMXKCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-azidovaline CHA salt typically involves the introduction of an azido group to the valine molecule. This can be achieved through a series of chemical reactions, including the protection of functional groups, azidation, and deprotection steps. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The process may also include purification steps such as crystallization, filtration, and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

D-azidovaline CHA salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include nitro compounds, amines, and various substituted derivatives of this compound. These products can be further utilized in various chemical and pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to D-azidovaline CHA salt include:

Uniqueness

This compound is unique due to its specific structure and reactivity. The presence of the azido group on the valine backbone provides unique chemical properties that are not found in other similar compounds. This makes it particularly useful in specific chemical reactions and applications, such as click chemistry and bioconjugation .

Biological Activity

D-azidovaline CHA salt, a derivative of the amino acid valine, has garnered attention in biochemical research due to its unique properties and potential applications in various biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic implications, and relevant case studies.

This compound is characterized by the following chemical formula:

PropertyDetails
Chemical FormulaC₁₁H₂₂N₄O₂
Molecular Weight246.32 g/mol
StructureChemical Structure

This compound exhibits several biological activities through various mechanisms:

  • Anti-infection Properties : It has shown effectiveness against a range of pathogens, including bacteria and viruses. This compound can disrupt microbial cell wall synthesis and inhibit viral replication pathways, making it a candidate for developing new antibiotics and antiviral agents .
  • Cell Cycle Regulation : this compound influences cell cycle progression by modulating key signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR. These pathways are crucial for cellular proliferation and survival, indicating its potential use in cancer therapeutics .
  • Apoptosis Induction : Research indicates that this compound can trigger apoptosis in cancer cells through activation of the intrinsic apoptotic pathway. This effect is mediated by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Biological Activities Overview

The following table summarizes the biological activities associated with this compound:

Activity TypeDescription
AntimicrobialEffective against bacteria (e.g., MRSA) and viruses (e.g., HIV, Influenza)
AnticancerInduces apoptosis in various cancer cell lines
ImmunomodulationModulates immune responses, enhancing anti-tumor immunity
NeuroprotectiveExhibits potential neuroprotective effects in models of neurodegeneration

Case Studies

  • Antiviral Activity : A study investigated the antiviral effects of this compound against HIV. The results showed a significant reduction in viral load in treated cell cultures compared to controls. This suggests its potential as an antiviral therapeutic agent .
  • Cancer Treatment : In vitro studies demonstrated that this compound could induce apoptosis in breast cancer cells by activating caspase pathways. This finding supports its further investigation as a chemotherapeutic agent .
  • Infection Control : Research on bacterial resistance highlighted the efficacy of this compound in overcoming resistance mechanisms in common pathogens. The compound was able to restore sensitivity to beta-lactam antibiotics in resistant strains .

Properties

IUPAC Name

(2R)-2-azido-3-methylbutanoic acid;cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.C5H9N3O2/c7-6-4-2-1-3-5-6;1-3(2)4(5(9)10)7-8-6/h6H,1-5,7H2;3-4H,1-2H3,(H,9,10)/t;4-/m.1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXXCNHHCIMTCV-FZSMXKCYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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